molecular formula C25H28N6O4S B2414931 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1243082-25-8

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2414931
CAS No.: 1243082-25-8
M. Wt: 508.6
InChI Key: PIDYKURXAOHEEJ-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N6O4S and its molecular weight is 508.6. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4S/c1-14(2)15-6-9-17(10-7-15)27-20(32)13-31-22(26)21(25(29-31)36-5)24-28-23(30-35-24)16-8-11-18(33-3)19(12-16)34-4/h6-12,14H,13,26H2,1-5H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYKURXAOHEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • An oxadiazole moiety known for its role in various pharmacological effects.
  • A pyrazole ring which is often associated with anti-inflammatory and analgesic properties.
  • An isopropylphenyl group that may enhance lipophilicity and cellular uptake.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and caspase activation assays .
  • Metabolic Stability : The presence of specific substituents enhances the metabolic stability of the compound, making it a promising candidate for further development .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (μM)Mechanism of Action
HCT-11636Induces apoptosis via caspase activation
HeLa34Inhibits proliferation and induces apoptotic morphology
MCF-759Promotes apoptotic-like changes in cell morphology

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells as compared to control groups. Flow cytometry analysis showed a marked translocation of phosphatidylserine, indicating early apoptotic events .
  • HeLa Cell Line Analysis : In another investigation, the compound exhibited potent cytotoxicity against HeLa cells with an IC50 value of 34 μM. Morphological analysis revealed typical apoptotic features such as cell shrinkage and detachment from culture surfaces .
  • MCF-7 Cells : The compound was also tested on MCF-7 cells where it showed an IC50 value of 59 μM. The study noted that it induced significant morphological changes consistent with apoptosis after 24 hours of treatment .

Scientific Research Applications

Chemical Structure and Synthesis

The structure of the compound features multiple pharmacophoric elements, including an oxadiazole ring, a pyrazole moiety, and an acetamide group. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acid derivatives.
  • Construction of the Pyrazole Moiety : Through cyclization reactions involving methylthio groups.
  • Final Assembly : Combining the components to yield the target compound through acylation reactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing oxadiazole and pyrazole rings have shown effectiveness against various cancer cell lines such as SNB-19 and OVCAR-8. The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Properties

Compounds featuring oxadiazole structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups enhances their interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anti-inflammatory Effects

Some studies suggest that similar compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes. This could position them as potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives against various cancer cell lines. Among these, compounds structurally related to 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide demonstrated growth inhibition rates exceeding 80% in specific cancer types such as ovarian and lung cancers .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar oxadiazole-containing compounds. Results indicated that certain derivatives exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the key considerations for optimizing multi-step synthesis of this compound, particularly for achieving high yield and purity?

The synthesis involves sequential reactions, including cyclization of oxadiazole rings, functionalization of pyrazole cores, and amide coupling. Critical steps include:

  • Oxadiazole formation : Use of 3,4-dimethoxybenzoyl chloride with hydroxylamine derivatives under reflux in anhydrous DMF (80–100°C) .
  • Pyrazole-thioether linkage : Methylthio group introduction via nucleophilic substitution (e.g., using NaSH or methyl disulfide) under inert atmosphere to prevent oxidation .
  • Amide coupling : Activating the carboxylic acid intermediate with HATU/DIPEA in DCM, followed by reaction with 4-isopropylaniline . Optimization strategies include monitoring reaction progress via TLC/HPLC and using zeolite catalysts (e.g., Zeolite Y-H) to enhance regioselectivity .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

A tiered analytical approach is recommended:

  • 1H/13C NMR : Verify substituent positions (e.g., methoxy, methylthio, isopropyl groups) and amide bond formation. Key signals include δ 2.5–3.0 ppm for methylthio and δ 1.2–1.4 ppm for isopropyl .
  • HRMS : Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of oxadiazole or pyrazole moieties) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry or tautomerism in the pyrazole-oxadiazole core .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the compound’s binding affinity to kinase targets, and how can contradictory data from different assays be resolved?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) at varying concentrations (1 nM–10 µM) .
  • Fluorescence polarization (FP) : Competes with fluorescent probes (e.g., ATP-competitive inhibitors) to calculate IC50 .
  • Contradiction resolution : Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH). Validate using orthogonal methods like ITC (isothermal titration calorimetry) and cross-reference with cellular activity (e.g., phospho-kinase profiling) .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising target inhibition?

  • Core modifications : Replace methylthio with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the 3,4-dimethoxyphenyl ring to enhance microsomal stability .
  • In vitro assays : Use liver microsomes (human/rat) to measure t1/2 and identify metabolic hotspots via LC-MS/MS .

Q. What computational strategies are effective for predicting off-target interactions and toxicity risks?

  • Molecular docking : Screen against Pharmapendium or ChEMBL databases to identify potential off-targets (e.g., hERG, CYP3A4) .
  • ADMET prediction : Use QSAR models (e.g., ADMET Predictor) to estimate logP, solubility, and Ames test outcomes .
  • Validation : Compare in silico results with in vitro cytotoxicity (HEK293 or HepG2 cells) and patch-clamp assays for hERG inhibition .

Data Interpretation & Validation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy in disease models?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite identification : Use radiolabeled compound (14C/3H) to track active metabolites in plasma/tissue homogenates .
  • Dose optimization : Adjust dosing regimen (e.g., QD vs. BID) based on PK/PD modeling .

Q. What experimental controls are critical when assessing the compound’s anti-inflammatory activity in cellular assays?

  • Positive controls : Use dexamethasone (for NF-κB inhibition) or celecoxib (COX-2 inhibition) .
  • Cytokine profiling : Quantify IL-6, TNF-α, and IL-1β via ELISA to confirm mechanism .
  • Off-target checks : Include LPS-stimulated macrophages treated with vehicle to rule out endotoxin contamination .

Synthesis & Scale-Up Challenges

Q. What are the critical process parameters (CPPs) for scaling up the final amide coupling step?

  • Solvent selection : Replace DCM with THF or EtOAc for safer large-scale reactions .
  • Temperature control : Maintain ≤40°C to prevent epimerization or decomposition .
  • Workflow : Implement inline FTIR for real-time monitoring of coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.